molecular formula C16H18N4O2S2 B2774934 1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide CAS No. 2034433-20-8

1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide

Cat. No.: B2774934
CAS No.: 2034433-20-8
M. Wt: 362.47
InChI Key: WXZCEDHJZDCHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide is a complex organic compound that features a combination of imidazole, sulfonamide, pyridine, and thiophene moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Sulfonamide Formation: Introduction of the sulfonamide group can be achieved by reacting the imidazole derivative with a sulfonyl chloride under basic conditions.

    Pyridine and Thiophene Substitution: The pyridine and thiophene groups can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigation of its biological activity and potential as a drug candidate.

    Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Active Sites: Inhibition or activation of enzymes.

    Receptor Interaction: Modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-carboxamide
  • 1-isopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-phosphonate

Uniqueness

The uniqueness of 1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-propan-2-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-12(2)20-9-16(18-11-20)24(21,22)19-8-13-3-5-17-15(7-13)14-4-6-23-10-14/h3-7,9-12,19H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZCEDHJZDCHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.